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molecular formula C9H8BrN3O2 B8289916 7-Bromo-2-ethyl-3-nitropyrazolo[1,5-a]pyridine

7-Bromo-2-ethyl-3-nitropyrazolo[1,5-a]pyridine

Cat. No. B8289916
M. Wt: 270.08 g/mol
InChI Key: RVYHWRWIAJTZPY-UHFFFAOYSA-N
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Patent
US07176216B2

Procedure details

Fuming nitric acid (1.7 mL) was added dropwise to a solution of 7-bromo-2-ethylpyrazolo[1,5-a]pyridine (6.9 g, 34.2 mmol) in concentrated sulfuric acid (13.8 mL) at an internal temperature of below 30° C. while cooling with ice. After stirring the reaction mixture for 30 minutes, it was added to ice water (138 mL) and the precipitate was filtered out. The obtained precipitate was added ethyl acetate (226 mL) and methanol (38 mL), and the mixture was heated to 70° C., and then the precipitate was collected by filtration while cooling with ice. The solvent of the obtained filtrate was evaporated under reduced pressure, and the concentrated residue was recrystallized from heptane-ethyl acetate (1:1) to afford 2.4 g of the title compound as light brown crystals (31% yield).
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
13.8 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
138 mL
Type
reactant
Reaction Step Two
Yield
31%

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[Br:5][C:6]1[N:11]2[N:12]=[C:13]([CH2:15][CH3:16])[CH:14]=[C:10]2[CH:9]=[CH:8][CH:7]=1>S(=O)(=O)(O)O>[Br:5][C:6]1[N:11]2[N:12]=[C:13]([CH2:15][CH3:16])[C:14]([N+:1]([O-:4])=[O:2])=[C:10]2[CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
1.7 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
6.9 g
Type
reactant
Smiles
BrC1=CC=CC=2N1N=C(C2)CC
Name
Quantity
13.8 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice water
Quantity
138 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
After stirring the reaction mixture for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered out
ADDITION
Type
ADDITION
Details
The obtained precipitate was added ethyl acetate (226 mL) and methanol (38 mL)
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
CUSTOM
Type
CUSTOM
Details
The solvent of the obtained filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the concentrated residue was recrystallized from heptane-ethyl acetate (1:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC=CC=2N1N=C(C2[N+](=O)[O-])CC
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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